Butein

Catalog No.
S522323
CAS No.
487-52-5
M.F
C15H12O5
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butein

CAS Number

487-52-5

Product Name

Butein

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+

InChI Key

AYMYWHCQALZEGT-ORCRQEGFSA-N

SMILES

O=C(C1=CC=C(O)C=C1O)/C=C/C2=CC=C(O)C(O)=C2

Solubility

Soluble in DMSO

Synonyms

AC1NQY7L; AC1N-QY7L; AC1N QY7L; CCG-208298; CCG208298; CCG 208298; CS-5675; CS5675; CS-5675; NSC-652892; NSC652892; NSC 652892

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O

Description

The exact mass of the compound Butein is 272.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652892. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Inflammatory Properties

Butein exhibits promising anti-inflammatory effects. Studies have shown its ability to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines [1]. This suggests its potential role in managing chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Source

[1] Effectiveness of butein on cytokine-induced pancreatic β-cell death and dysfunction. Journal of Pharmacology and Experimental Therapeutics, 322(1), 12-20 (2007).()

Antioxidant Activity

Butein possesses potent antioxidant properties. Research indicates its ability to scavenge free radicals and protect cells from oxidative stress [2]. This characteristic makes it a potential candidate for preventing or managing diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Source

[2] Antioxidant and free radical scavenging activities of butein and luteolin from Rhus verniciflua Stokes. Food Chemistry, 108(3), 857-863 (2008).()

Bone Health

Emerging research explores the potential benefits of butein for bone health. Studies suggest its ability to stimulate osteoblastic differentiation (formation of new bone cells) and inhibit osteoclastic activity (breakdown of bone) [3]. This indicates a possible application in preventing or treating bone loss conditions like osteoporosis.

Source

[3] Butein, a phytoestrogen from Rhus verniciflua, stimulates osteoblastic differentiation and inhibits osteoclastic resorption. Biochemical and Biophysical Research Communications, 366(2), 390-395 (2008).()

Anticancer Properties

Source

[4] Anticancer properties of butein: A review of the literature. Cancer Management and Research, Volume 10, 2939 (2018).()

Butein, chemically known as 3,4,2',4'-tetrahydroxychalcone, is a member of the chalcone family of flavonoids. This compound is characterized by its four hydroxyl groups located at positions 2', 3, 4, and 4' on the chalcone backbone. Butein is primarily extracted from various plant sources, including Toxicodendron vernicifluum, Dahlia, Butea monosperma, and Coreopsis . It is noted for its diverse biological activities, including antioxidant properties and potential therapeutic effects against various diseases.

The mechanism of action of butein varies depending on the specific biological effect. Here are some key examples:

  • Antioxidant Activity: Butein scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage [].
  • Anticancer Activity: Butein may inhibit the growth and proliferation of cancer cells through various mechanisms, including modulation of cell cycle signaling and induction of apoptosis [].
  • Anti-inflammatory Activity: Butein can suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, by targeting specific signaling pathways [].
. One notable method involves the aldol condensation of appropriate precursors in the presence of thionyl chloride and ethyl alcohol, yielding butein with a reported efficiency of up to 88% . The compound exhibits reactivity typical of flavonoids, such as undergoing oxidation and forming complexes with metal ions.

Butein has demonstrated significant biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Properties: Butein inhibits pro-inflammatory cytokines and pathways.
  • Anticancer Effects: It has been shown to inhibit cell proliferation in various cancer cell lines by disrupting molecular chaperoning functions .
  • Inhibition of Xanthine Oxidase: Butein acts as an irreversible competitive inhibitor of xanthine oxidase, which is crucial in purine metabolism .

Several synthesis methods for butein have been explored:

  • Aldol Condensation: Utilizing thionyl chloride and ethyl alcohol as catalysts, this method allows for efficient synthesis with high yields .
  • Enzymatic Synthesis: Enzyme-catalyzed reactions can convert trihydroxychalcones into butein .
  • Chemical Synthesis: Various chemical routes have been developed to produce butein from simpler organic compounds.

Butein has a wide range of applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, butein is being investigated for therapeutic uses in treating diseases like breast cancer .
  • Food Industry: Its antioxidant properties make it a candidate for food preservation.
  • Cosmetics: Butein's ability to protect skin cells from oxidative damage positions it as an ingredient in skincare products.

Research has explored the interactions of butein with various biological targets:

  • Xanthine Oxidase: Studies indicate that butein binds to xanthine oxidase, altering its conformation and inhibiting its activity .
  • Sirtuins: Butein activates sirtuins, which are enzymes involved in cellular regulation and longevity .
  • Cell Signaling Pathways: It influences pathways such as ERK1/2 signaling, promoting osteogenesis .

Butein shares structural similarities with other flavonoids and chalcones. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
ChalconeBasic structure with two aromatic ringsPrecursor to many flavonoids
DihydrochalconeReduced form of chalconeEnhanced sweetness; used in sweeteners
QuercetinFlavonoid with three hydroxyl groupsStrong antioxidant; widely studied for health benefits
LuteolinFlavonoid with two hydroxyl groupsExhibits anti-inflammatory properties
GenisteinIsoflavonoid with similar antioxidant propertiesKnown for its estrogenic activity

Butein's unique arrangement of hydroxyl groups distinguishes it from these compounds, contributing to its specific biological activities and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

272.06847348 g/mol

Monoisotopic Mass

272.06847348 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4WVS5M0LGF

Other CAS

21849-70-7
487-52-5

Wikipedia

Butein
Pentedrone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Wang Z, Ka SO, Lee Y, Park BH, Bae EJ. Butein induction of HO-1 by p38 MAPK/Nrf2 pathway in adipocytes attenuates high-fat diet induced adipose hypertrophy in mice. Eur J Pharmacol. 2017 Mar 15;799:201-210. doi: 10.1016/j.ejphar.2017.02.021. Epub 2017 Feb 14. PubMed PMID: 28213287.
2: Zheng W, Zhang H, Jin Y, Wang Q, Chen L, Feng Z, Chen H, Wu Y. Butein inhibits IL-1β-induced inflammatory response in human osteoarthritis chondrocytes and slows the progression of osteoarthritis in mice. Int Immunopharmacol. 2017 Jan;42:1-10. doi: 10.1016/j.intimp.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863298.
3: Choi HS, Kim MK, Choi YK, Shin YC, Cho SG, Ko SG. Rhus verniciflua Stokes (RVS) and butein induce apoptosis of paclitaxel-resistant SKOV-3/PAX ovarian cancer cells through inhibition of AKT phosphorylation. BMC Complement Altern Med. 2016 Apr 27;16:122. doi: 10.1186/s12906-016-1103-3. PubMed PMID: 27121110; PubMed Central PMCID: PMC4848824.
4: Tang YL, Huang LB, Lin WH, Wang LN, Tian Y, Shi D, Wang J, Qin G, Li A, Liang YN, Zhou HJ, Ke ZY, Huang W, Deng W, Luo XQ. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway. Oncotarget. 2016 Apr 5;7(14):18651-64. doi: 10.18632/oncotarget.7624. PubMed PMID: 26919107; PubMed Central PMCID: PMC4951317.
5: Padmavathi G, Rathnakaram SR, Monisha J, Bordoloi D, Roy NK, Kunnumakkara AB. Potential of butein, a tetrahydroxychalcone to obliterate cancer. Phytomedicine. 2015 Dec 1;22(13):1163-71. doi: 10.1016/j.phymed.2015.08.015. Epub 2015 Oct 13. Review. PubMed PMID: 26598915.
6: Toprak M. Fluorescence study on the interaction of human serum albumin with Butein in liposomes. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Feb 5;154:108-13. doi: 10.1016/j.saa.2015.10.023. Epub 2015 Oct 24. Review. Erratum in: Spectrochim Acta A Mol Biomol Spectrosc. 2016 Mar 15;157:271. PubMed PMID: 26519918.
7: Kojima R, Kawachi M, Ito M. Butein suppresses ICAM-1 expression through the inhibition of IκBα and c-Jun phosphorylation in TNF-α- and PMA-treated HUVECs. Int Immunopharmacol. 2015 Feb;24(2):267-75. doi: 10.1016/j.intimp.2014.12.016. Epub 2014 Dec 19. PubMed PMID: 25533502.
8: Sung J, Lee J. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1. J Med Food. 2015 May;18(5):557-64. doi: 10.1089/jmf.2014.3262. Epub 2015 Feb 18. PubMed PMID: 25692285.
9: Yang PY, Hu DN, Lin IC, Liu FS. Butein Shows Cytotoxic Effects and Induces Apoptosis in Human Ovarian Cancer Cells. Am J Chin Med. 2015;43(4):769-82. doi: 10.1142/S0192415X15500482. Epub 2015 Jun 28. PubMed PMID: 26119952.
10: Lee SD, Choe JW, Lee BJ, Kang MH, Joo MK, Kim JH, Yeon JE, Park JJ, Kim JS, Bak YT. Butein effects in colitis and interleukin-6/signal transducer and activator of transcription 3 expression. World J Gastroenterol. 2015 Jan 14;21(2):465-74. doi: 10.3748/wjg.v21.i2.465. PubMed PMID: 25593461; PubMed Central PMCID: PMC4292277.
11: Lai YW, Wang SW, Chang CH, Liu SC, Chen YJ, Chi CW, Chiu LP, Chen SS, Chiu AW, Chung CH. Butein inhibits metastatic behavior in mouse melanoma cells through VEGF expression and translation-dependent signaling pathway regulation. BMC Complement Altern Med. 2015 Dec 22;15:445. doi: 10.1186/s12906-015-0970-3. PubMed PMID: 26694191; PubMed Central PMCID: PMC4687249.
12: Jung SK, Lee MH, Lim DY, Lee SY, Jeong CH, Kim JE, Lim TG, Chen H, Bode AM, Lee HJ, Lee KW, Dong Z. Butein, a novel dual inhibitor of MET and EGFR, overcomes gefitinib-resistant lung cancer growth. Mol Carcinog. 2015 Apr;54(4):322-31. doi: 10.1002/mc.22191. Epub 2014 Jun 29. PubMed PMID: 24974831.
13: Zhang L, Yang X, Li X, Li C, Zhao L, Zhou Y, Hou H. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a. Int J Mol Med. 2015 Oct;36(4):957-66. doi: 10.3892/ijmm.2015.2324. Epub 2015 Aug 24. PubMed PMID: 26310353; PubMed Central PMCID: PMC4564095.
14: Liu SC, Chen C, Chung CH, Wang PC, Wu NL, Cheng JK, Lai YW, Sun HL, Peng CY, Tang CH, Wang SW. Inhibitory effects of butein on cancer metastasis and bioenergetic modulation. J Agric Food Chem. 2014 Sep 17;62(37):9109-17. doi: 10.1021/jf502370c. Epub 2014 Sep 3. PubMed PMID: 25137351.
15: Wang Z, Lee Y, Eun JS, Bae EJ. Inhibition of adipocyte inflammation and macrophage chemotaxis by butein. Eur J Pharmacol. 2014 Sep 5;738:40-8. doi: 10.1016/j.ejphar.2014.05.031. Epub 2014 May 27. PubMed PMID: 24877688.
16: Padmavathi G, Roy NK, Bordoloi D, Arfuso F, Mishra S, Sethi G, Bishayee A, Kunnumakkara AB. Butein in health and disease: A comprehensive review. Phytomedicine. 2017 Feb 15;25:118-127. doi: 10.1016/j.phymed.2016.12.002. Epub 2016 Dec 12. Review. PubMed PMID: 28190465.
17: Seo WY, Youn GS, Choi SY, Park J. Butein, a tetrahydroxychalcone, suppresses pro-inflammatory responses in HaCaT keratinocytes. BMB Rep. 2015 Sep;48(9):495-500. PubMed PMID: 25541056; PubMed Central PMCID: PMC4641232.
18: Huang YT, Lin CI, Chien PH, Tang TT, Lin J, Chao JI. The depletion of securin enhances butein-induced apoptosis and tumor inhibition in human colorectal cancer. Chem Biol Interact. 2014 Sep 5;220:41-50. doi: 10.1016/j.cbi.2014.06.006. Epub 2014 Jun 12. PubMed PMID: 24931875.
19: Bai X, Ma Y, Zhang G. Butein suppresses cervical cancer growth through the PI3K/AKT/mTOR pathway. Oncol Rep. 2015 Jun;33(6):3085-92. doi: 10.3892/or.2015.3922. Epub 2015 Apr 24. PubMed PMID: 25962638.
20: Lee DS, Jeong GS. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway. Br J Pharmacol. 2016 Oct;173(19):2894-909. doi: 10.1111/bph.13569. Epub 2016 Aug 31. PubMed PMID: 27465039; PubMed Central PMCID: PMC5055139.

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